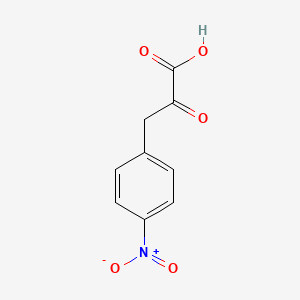

3-(4-Nitrophenyl)-2-oxopropanoic acid

Descripción general

Descripción

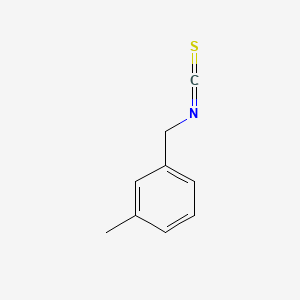

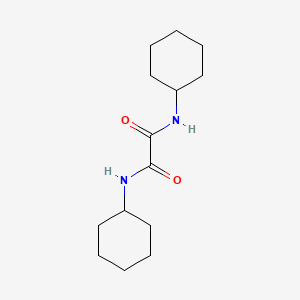

“3-(4-Nitrophenyl)-2-oxopropanoic acid” is a monocarboxylic acid that is 3-phenylpropionic acid in which the hydrogen at the para position of the phenyl group has been replaced by a nitro group . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of compounds similar to “3-(4-Nitrophenyl)-2-oxopropanoic acid” has been reported in various studies. For instance, a study reported the synthesis of 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3- and -4-nitrophenyl)-5,6,7,8-tetrahydrosoquinoline-3(2H)-thiones via the cyclocondensation reaction of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3- and -4-nitrophenyl)cyclohexanones with cyanothioacetamide .Molecular Structure Analysis

The molecular structure of “3-(4-Nitrophenyl)-2-oxopropanoic acid” can be represented by the formula C9H9NO4 . The compound has a molecular weight of 195.172 Da . The structure is also characterized by the presence of a nitro group attached to the phenyl group .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol has been selected as a model benchmark reaction to explore the catalytic activity of nanostructured materials . The properties of active nanomaterial are directly connected with parameters of these model reduction reactions .Physical And Chemical Properties Analysis

The compound “3-(4-Nitrophenyl)-2-oxopropanoic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 382.7±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 48.5±0.3 cm3 and a polar surface area of 83 Å2 .Aplicaciones Científicas De Investigación

Organic Synthesis

“3-(4-Nitrophenyl)-2-oxopropanoic acid” is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of complex organic compounds, contributing to the development of new materials and pharmaceuticals.

Pharmaceuticals

This compound plays a significant role in the pharmaceutical industry . It can be used as an intermediate in the synthesis of various drugs, contributing to the development of new treatments and therapies.

Agrochemicals

“3-(4-Nitrophenyl)-2-oxopropanoic acid” is also used in the production of agrochemicals . These chemicals include pesticides, herbicides, and fertilizers that help in improving crop yield and protecting plants from pests and diseases.

Dyestuff

This compound is used in the production of dyestuffs . Dyestuffs are substances that impart color to a material. The compound can be used to synthesize dyes with specific properties, such as lightfastness, washfastness, and resistance to various environmental conditions.

Corrosion Inhibition

Research has shown that derivatives of “3-(4-Nitrophenyl)-2-oxopropanoic acid” can be used as corrosion inhibitors . These compounds can be used to protect metals from corrosion, extending their lifespan and maintaining their structural integrity.

Material Science

In the field of material science, “3-(4-Nitrophenyl)-2-oxopropanoic acid” and its derivatives can be used to modify the properties of materials . This can lead to the development of new materials with improved properties, such as increased strength, improved thermal stability, or enhanced electrical conductivity.

Safety and Hazards

Propiedades

IUPAC Name |

3-(4-nitrophenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGYFQSAFKLMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282912 | |

| Record name | p-Nitrophenylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitrophenyl)-2-oxopropanoic acid | |

CAS RN |

38335-24-9 | |

| Record name | 4-Nitro-α-oxobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38335-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 28690 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038335249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38335-24-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Nitrophenylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295337.png)

![Dithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1295348.png)